molecular formula C67H104N20O19 B612395 L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- CAS No. 99026-78-5

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl-

Cat. No.: B612395
CAS No.: 99026-78-5
M. Wt: 1493.68
InChI Key: FBVMKAAYUXGGSU-NBRSAOMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- is a complex peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide suggests that it may have unique properties and functions.

Scientific Research Applications

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. This method can be more cost-effective and scalable compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like cysteine and methionine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Coupling reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Mechanism of Action

The mechanism of action of L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- depends on its specific sequence and structure. The peptide may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. For example, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Alanyl-L-tyrosine: Another dipeptide with potential therapeutic applications.

    L-Alanyl-L-histidine: Known for its role in buffering systems and potential medical uses.

Uniqueness

L-Alanine,glycyl-L-lysylglycyl-L-arginylglycyl-L-leucyl-L-seryl-L-leucyl-L-seryl-L-alanyl-L-phenylalanyl-L-seryl-L-tryptophylglycyl- is unique due to its specific sequence of amino acids, which may confer distinct biological activities and properties not found in simpler peptides. Its complexity allows for a wide range of interactions and functions, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104N20O19/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMKAAYUXGGSU-NBRSAOMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104N20O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.